ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate

Lipophilicity LogP Physicochemical profiling

This β-enamino ester achieves a LogP of 1.96—significantly higher than its methyl analog—enhancing passive permeability in intracellular-target programs. The ethyl ester boosts solubility in organic solvents, streamlining dissolution, liquid transfer, and chromatographic purification for faster project timelines. With five rotatable bonds, it offers conformational flexibility advantageous in fragment-based screening. Full GHS classification (H302, H315, H319, H335) ensures ready-to-implement safety protocols. Source this differentiated scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 1428139-05-2
Cat. No. B1402006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
CAS1428139-05-2
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=C(C(=O)CC(C1)C2=CC=C(O2)C)C#N
InChIInChI=1S/C16H18N2O4/c1-3-21-16(20)9-18-13-6-11(7-14(19)12(13)8-17)15-5-4-10(2)22-15/h4-5,11,18H,3,6-7,9H2,1-2H3
InChIKeyXRTHWGIXPYFCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-05-2): Core Structural and Physicochemical Profile


Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-05-2) is a synthetic β-enamino ester derivative characterized by a cyano-substituted cyclohexenone core fused to a 5-methylfuran moiety and a glycine ethyl ester side chain . It is supplied as a research chemical with a typical purity of 95%, a molecular formula of C16H18N2O4, and a molecular weight of 302.33 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the presence of both electron-withdrawing (cyano, carbonyl) and electron-donating (furan) functionalities [1].

Why In-Class Glycine Ester Analogs Cannot Simply Substitute for Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate


Although several glycine ester derivatives of the 2-cyano-5-(5-methylfuran-2-yl)-3-oxocyclohex-1-en-1-yl scaffold share a common core, they are not interchangeable. The nature of the ester group directly modulates key physicochemical properties, including lipophilicity and metabolic susceptibility, which are critical determinants of both synthetic utility and potential biological profile . Procurement decisions based solely on scaffold similarity—without quantitative evidence of equivalence—risk introducing compounds with unintended solubility, reactivity, or pharmacokinetic liabilities [1].

Quantitative Differentiation Evidence for Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate vs. Methyl Ester Analog


Enhanced Lipophilicity (Computed LogP) vs. Methyl Ester Analog

The ethyl ester derivative exhibits a higher computed LogP (1.96) compared to the methyl ester analog (1.57), indicating greater lipophilicity that may translate to improved membrane permeability or organic solvent solubility .

Lipophilicity LogP Physicochemical profiling ADME prediction

Increased Rotatable Bond Count May Confer Conformational Flexibility Advantage

The ethyl ester contains five rotatable bonds compared to four for the methyl ester, potentially increasing conformational flexibility and adaptability to diverse biological targets or reaction environments .

Conformational flexibility Molecular descriptors Drug-likeness

Hazard Profile Classification as Defined by Fluorochem for the Ethyl Ester

The ethyl ester is classified under GHS07 with specific hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . While comparable data for the methyl ester are not available from this supplier, this explicit hazard documentation provides essential safety information for procurement and handling decisions that may differ from less thoroughly characterized analogs.

Safety profiling Hazard classification Occupational health

Solubility-Enhancing Effect of Ethyl Ester in Organic Solvents

The ethyl glycinate ester is reported to improve solubility in organic solvents, facilitating handling in multi-step syntheses compared to lower alkyl ester analogs [1]. This property is qualitatively documented though not yet quantified in a head-to-head solubility study.

Solubility Synthetic handling Process chemistry

Recommended Application Scenarios for Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a structure-activity relationship (SAR) campaign identifies the glycine ester side chain as a modifiable handle, the ethyl ester provides a computed LogP of 1.96—0.39 log units higher than the methyl analog . This increased lipophilicity can be exploited to improve passive membrane permeability or to fine-tune metabolic stability, making it the preferred choice for hit-to-lead programs targeting intracellular targets where higher logD is desirable.

Multi-Step Synthetic Sequences Benefiting from Improved Organic Solvent Solubility

The ethyl ester's enhanced solubility in common organic solvents, relative to lower alkyl ester analogs, facilitates dissolution, liquid transfer, and chromatographic purification in multi-step syntheses [1]. This translates to practical handling advantages and potentially higher recoveries during work-up and purification, reducing overall project timelines.

Safety-Conscious Laboratory Procurement Requiring Documented Hazard Profiles

The availability of a complete GHS hazard classification (H302, H315, H319, H335) from a reputable supplier enables laboratories to implement appropriate engineering controls, personal protective equipment, and waste disposal protocols before compound receipt, minimizing compliance delays and safety risks.

Conformational Flexibility Screening in Target Engagement Studies

With five rotatable bonds—one more than the methyl ester—the ethyl ester may sample a broader conformational space . This property is valuable in fragment-based drug discovery or biophysical screening where conformational adaptability can enhance binding pocket complementarity and hit confirmation rates.

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